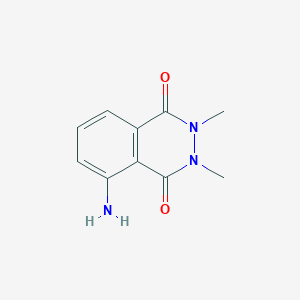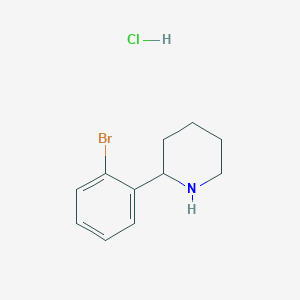
2-(2-Bromophenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(2-Bromophenyl)piperidine hydrochloride, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)piperidine hydrochloride is 1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(2-Bromophenyl)piperidine hydrochloride has a molecular weight of 276.6 g/mol.Applications De Recherche Scientifique
Drug Design and Development
2-(2-Bromophenyl)piperidine hydrochloride: is a valuable intermediate in medicinal chemistry. It is often used in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the design of drugs due to the presence of the piperidine ring, a common motif in many pharmaceutical compounds . The bromophenyl group can act as a precursor for further functionalization, allowing for the creation of diverse compounds with potential therapeutic effects.
Biological Research
In biological research, this compound is utilized to study interactions with biological targets. It can help in understanding the binding affinity and activity of piperidine derivatives on various receptors and enzymes. This is crucial for the development of new drugs and for gaining insights into the mechanism of action at the molecular level .
Chemical Synthesis
This compound serves as a building block in organic synthesis. It can undergo various chemical reactions, such as palladium-catalyzed coupling reactions, to form more complex molecules. These synthetic routes are essential for producing compounds used in further pharmacological studies and drug development processes .
Laboratory Experiments
“2-(2-Bromophenyl)piperidine hydrochloride” is used in laboratory experiments to test new synthetic methods or to produce novel derivatives for screening purposes. It’s a compound that can be manipulated under laboratory conditions to yield new chemical entities with potential biological activities .
Pharmacological Applications
Piperidine derivatives, including those related to “2-(2-Bromophenyl)piperidine hydrochloride”, have been studied for their pharmacological properties. They are present in more than twenty classes of pharmaceuticals and have been explored for their potential as anticancer, analgesic, and anti-inflammatory agents, among others .
Anticancer Research
Specifically, in anticancer research, piperidine derivatives have shown promise in inhibiting cell migration and inducing cell cycle arrest. These properties are vital for the development of new anticancer therapies. “2-(2-Bromophenyl)piperidine hydrochloride” can be a precursor in synthesizing compounds that target crucial signaling pathways in cancer cells .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into new synthesis methods and potential applications of piperidine derivatives, including 2-(2-Bromophenyl)piperidine hydrochloride, is likely to continue in the future .
Mécanisme D'action
Target of Action
Many piperidine derivatives are known to interact with various receptors in the nervous system, such as the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Piperidine derivatives often act as antagonists at their target receptors. They bind to the receptor and block its activation by the natural ligand, thereby inhibiting the signal transmission .
Propriétés
IUPAC Name |
2-(2-bromophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBKDKCHGUBLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

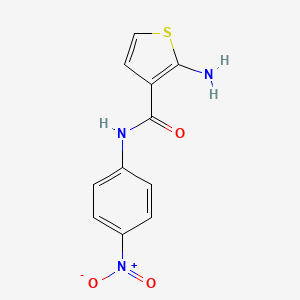


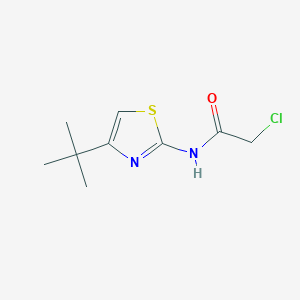
![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)
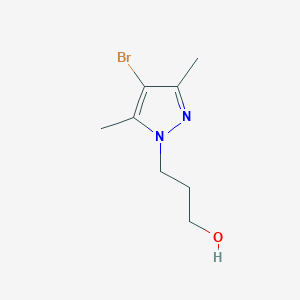

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

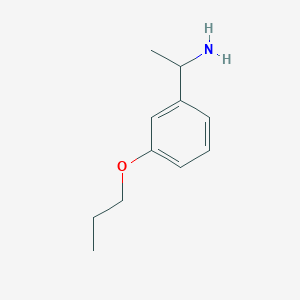

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
